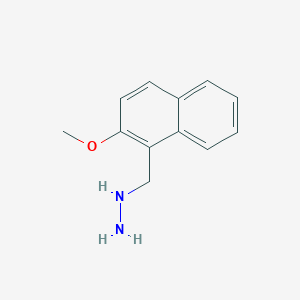![molecular formula C11H14N4 B11896367 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a cyclopropyl groupThe imidazo[4,5-c]pyridine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development .
Méthodes De Préparation
The synthesis of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylamine with imidazo[4,5-c]pyridine derivatives in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in ethanol under reflux conditions can yield the desired product . Industrial production methods may involve optimizing these conditions to enhance yield and purity, often using continuous flow reactors to scale up the synthesis efficiently .
Analyse Des Réactions Chimiques
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For instance, it may inhibit kinases involved in signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be compared with other imidazo[4,5-c]pyridine derivatives:
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: This compound differs by having a carbonyl group at the 2-position, which can significantly alter its reactivity and biological activity.
1-(1H-Imidazo[4,5-c]pyridin-4-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity profiles compared to its analogs.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
1-(1-cyclopropylimidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-7(12)11-14-9-6-13-5-4-10(9)15(11)8-2-3-8/h4-8H,2-3,12H2,1H3 |
Clé InChI |
WWMRRMVFDUHYCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=C(N1C3CC3)C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)










